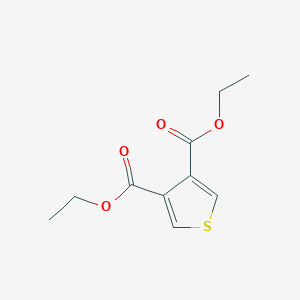

Diethyl thiophene-3,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl thiophene-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-15-6-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZOOQHKDLZCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480033 | |

| Record name | Diethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53229-47-3 | |

| Record name | Diethyl thiophene-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl Thiophene-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl thiophene-3,4-dicarboxylate, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its core chemical and physical properties, outlines a key synthetic pathway, and explores its applications as a pivotal building block in the development of novel therapeutic agents and advanced organic electronic materials. Safety and handling protocols are also addressed to ensure its effective and responsible use in a laboratory setting.

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in the landscape of organic chemistry. Its unique electronic properties and ability to engage in a variety of chemical transformations have made it a cornerstone in the design of a vast array of functional molecules. This compound (CAS Number: 53229-47-3 ) represents a key derivative, offering strategically positioned functional groups for further molecular elaboration.[1] The two ethyl ester moieties at the 3 and 4 positions of the thiophene ring provide reactive handles for the synthesis of more complex architectures, making it a valuable intermediate for researchers in drug discovery and materials science.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 53229-47-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₄S | [1] |

| Molecular Weight | 228.27 g/mol | [1] |

| Boiling Point | ~118-130 °C at 1 mmHg | [2] |

| Appearance | Not explicitly stated in literature; related compounds are often liquids or low-melting solids. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.[3] |

Note: Experimental data for some physical properties of this specific compound are limited in publicly available literature. In such cases, properties of closely related compounds are considered.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through various methods, with the esterification of the parent thiophene-3,4-dicarboxylic acid being a direct and common strategy.

Synthetic Protocol: Fischer Esterification of Thiophene-3,4-dicarboxylic Acid

A reliable method for the preparation of this compound involves the Fischer esterification of thiophene-3,4-dicarboxylic acid with ethanol in the presence of an acid catalyst. This classic reaction is widely used for the synthesis of esters from carboxylic acids and alcohols.

Reaction Scheme:

Figure 1: General reaction scheme for the Fischer esterification of thiophene-3,4-dicarboxylic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-3,4-dicarboxylic acid in a suitable excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the suspension.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[2]

The causality behind these steps lies in the mechanism of the Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps then lead to the formation of the ester and water. The use of excess ethanol drives the equilibrium towards the product side, maximizing the yield.

Chemical Reactivity and Derivatization

The two ester functional groups in this compound are the primary sites for further chemical transformations. They can undergo a variety of reactions, including:

-

Hydrolysis: Conversion back to the dicarboxylic acid.

-

Amidation: Reaction with amines to form the corresponding diamides.

-

Reduction: Reduction to the corresponding diol, 3,4-bis(hydroxymethyl)thiophene.

-

Transesterification: Exchange of the ethyl groups with other alkyl or aryl groups by reacting with different alcohols in the presence of a catalyst.

These transformations open up a wide range of possibilities for synthesizing diverse molecular structures with tailored properties.

Applications in Research and Development

The unique structural and electronic features of the thiophene core, combined with the synthetic versatility offered by the diester functionalities, make this compound a valuable building block in several areas of research.

Medicinal Chemistry and Drug Discovery

Thiophene-containing compounds have a rich history in medicinal chemistry, with numerous approved drugs incorporating this heterocycle. The thiophene ring is often considered a bioisostere of a benzene ring, offering similar steric properties but with different electronic characteristics that can modulate the pharmacological profile of a molecule.

Derivatives of thiophene dicarboxylates have shown promise in various therapeutic areas. For instance, related compounds like diethyl 2,5-diaminothiophene-3,4-dicarboxylate have been investigated for their potential as anticancer and antimicrobial agents .[4][5] The core thiophene scaffold can be functionalized to interact with specific biological targets, and the ester groups provide a convenient point for attaching other pharmacophoric groups.

Figure 2: Role of this compound as a scaffold in drug discovery.

Materials Science and Organic Electronics

The electron-rich nature of the thiophene ring makes it an excellent component for the construction of π-conjugated systems, which are the basis of organic electronic materials. Thiophene-based polymers, such as polythiophenes, are well-known for their semiconducting properties and are used in applications like organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

This compound can serve as a monomer or a precursor to monomers for the synthesis of novel conjugated polymers. The ester groups can be used to introduce side chains that enhance solubility and processability, which are crucial for the fabrication of electronic devices. For example, the related compound 3,4-dihydroxythiophene-2,5-dicarboxylic acid diethyl ester is an intermediate used to prepare alkylenedioxythiophene monomers for electrochromic conducting polymers.[6]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For related compounds like thiophene-3,4-dicarboxylic acid and its derivatives, the primary hazards are listed as potential skin and eye irritation.[6][7] It is crucial to consult the specific MSDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for innovation in both the pharmaceutical and materials science sectors. Its well-defined structure and the reactivity of its ester functional groups provide a robust platform for the synthesis of a wide range of novel compounds. As research in these fields continues to advance, the importance of such fundamental building blocks is poised to grow, enabling the development of next-generation therapeutics and electronic materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PubMed. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. [Link]

-

ResearchGate. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. [Link]

Sources

- 1. This compound | C10H12O4S | CID 12197673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2744917A - Process for the preparation of thiophene dicarboxylic acid - Google Patents [patents.google.com]

- 3. CAS 4815-30-9: Diethyl 5-amino-3-methylthiophene-2,4-dicar… [cymitquimica.com]

- 4. Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

Synthesis and characterization of Diethyl thiophene-3,4-dicarboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Diethyl thiophene-3,4-dicarboxylate

Introduction: The Versatile Thiophene Scaffold

This compound is a heterocyclic organic compound featuring a central five-membered thiophene ring substituted at the 3 and 4 positions with ethyl carboxylate groups. This molecule serves as a pivotal building block in the realms of medicinal chemistry and materials science. The thiophene ring itself is a significant pharmacophore, a structural feature recognized by biological targets, and is present in numerous approved drugs.[1] Its unique electronic properties and the ability of its sulfur atom to engage in hydrogen bonding enhance drug-receptor interactions.[1]

In medicinal chemistry, derivatives of thiophene dicarboxylates are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and antidiabetic agents.[1][2] The ester functionalities on this compound provide convenient handles for further chemical modification, allowing for the synthesis of diverse compound libraries in drug discovery campaigns.[3] Beyond pharmaceuticals, this compound is a valuable precursor for creating functional organic materials, such as conjugated polymers used in electronic devices like organic semiconductors and thin-film transistors, owing to the favorable electron-conducting properties of the thiophene core.[4][5]

This guide provides a comprehensive overview of a robust synthetic route to this compound, details the critical characterization techniques for structural verification and purity assessment, and discusses its applications for researchers and drug development professionals.

Synthesis and Mechanism

Overview of Synthetic Strategies

The synthesis of substituted thiophenes can be approached through various classical methods, including the Paal-Knorr, Hinsberg, and Gewald syntheses.[6] For the specific regiochemistry of this compound, a logical and effective strategy involves the construction of the thiophene ring from a linear four-carbon precursor already bearing the desired ester groups at the 2 and 3 positions. This is commonly achieved by reacting a suitably substituted succinate derivative with a sulfurizing agent.

The featured synthesis details the reaction of diethyl 2,3-dibromosuccinate with a sulfide source. This method is advantageous as it directly establishes the desired 3,4-substitution pattern on the resulting thiophene ring through a cyclization reaction, offering good control over the product's regiochemistry.

Featured Synthesis Workflow

The overall process involves the reaction of a commercially available succinate derivative with a sulfide donor, followed by purification and rigorous characterization of the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from diethyl 2,3-dibromosuccinate.

Reagents and Equipment:

-

Diethyl 2,3-dibromosuccinate

-

Anhydrous Sodium Sulfide (Na₂S)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel, solvents)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl 2,3-dibromosuccinate (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add anhydrous sodium sulfide (1.1 eq) to the stirred solution portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.[7] Visualize spots under UV light. The reaction is complete when the starting material spot has been consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then with saturated brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification Workflow

The crude product is purified by flash column chromatography on silica gel.

-

Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure solid or oil.

Structural Elucidation and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed.

Caption: Analytical workflow for product structure and purity confirmation.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [8] |

| CAS Number | 53229-47-3 | [8] |

| Molecular Formula | C₁₀H₁₂O₄S | [8] |

| Molecular Weight | 228.27 g/mol |[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra are typically recorded in a deuterated solvent such as CDCl₃.[7]

¹H NMR Analysis: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

-

Thiophene Protons (H-2, H-5): A single peak (singlet) is expected for the two equivalent protons on the thiophene ring.

-

Ethyl Methylene Protons (-OCH₂CH₃): A four-proton peak (quartet) resulting from coupling to the adjacent methyl group protons.[9]

-

Ethyl Methyl Protons (-OCH₂CH₃): A six-proton peak (triplet) resulting from coupling to the adjacent methylene group protons.[9]

¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbons (C=O): Found in the downfield region typical for ester carbonyls.

-

Thiophene Carbons (C-3, C-4): The two carbons bearing the ester groups will be equivalent.

-

Thiophene Carbons (C-2, C-5): The two carbons bearing protons will be equivalent.

-

Ethyl Carbons (-OCH₂CH₃): Two distinct signals for the methylene and methyl carbons.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃) | ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | | ~8.0 | Singlet | 2H | Thiophene (H-2, H-5) | | | ~4.3 | Quartet | 4H | -OCH₂ CH₃ | | | ~1.3 | Triplet | 6H | -OCH₂CH₃ | | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | | | ~163 | C =O | | | ~135 | Thiophene (C -3, C -4) | | | ~128 | Thiophene (C -2, C -5) | | | ~62 | -OCH₂ CH₃ | | | ~14 | -OCH₂CH₃ |

Note: Chemical shifts are estimations based on analogous structures and may vary slightly.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Thiophene C-H |

| ~2980 | C-H Stretch | Aliphatic (Ethyl) |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1250 | C-O Stretch | Ester C-O |

| 1400-1550 | C=C Stretch | Thiophene Ring |

The presence of a strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group, while the absence of a broad O-H band around 3300 cm⁻¹ confirms the absence of carboxylic acid impurities.[12][13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through analysis of its fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

| Technique | Ion | Calculated m/z | Interpretation |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 229.05 | Molecular Ion (protonated) |

| [M+Na]⁺ | 251.03 | Sodium Adduct | |

| EI-MS | [M]⁺ | 228.05 | Molecular Ion |

| (Fragmentation) | [M - OCH₂CH₃]⁺ | 183.02 | Loss of an ethoxy group |

The observation of a molecular ion peak corresponding to the calculated molecular weight of 228.27 provides strong evidence for the successful synthesis of the target molecule.[6][14]

Applications and Future Directions

Role as a Scaffold in Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry. Its bioisosteric relationship with the phenyl ring allows chemists to modulate physicochemical properties like solubility and metabolism while maintaining biological activity.[1] this compound is a precursor for more complex molecules that have shown potential as:

-

Anticancer Agents: Thiophene derivatives have been synthesized and evaluated for their toxicity against various cancer cell lines, with some compounds showing potent activity.[2]

-

Antimicrobial Agents: The scaffold is used to develop new compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2]

-

Enzyme Inhibitors: The structural features of thiophenes are suitable for designing inhibitors of enzymes implicated in various diseases.[1]

Precursor for Functional Organic Materials

The rigid, planar, and electron-rich nature of the thiophene ring makes it an ideal component for organic electronic materials.[15] this compound can be used to synthesize:

-

Conducting Polymers: Through polymerization, thiophene derivatives form materials like polythiophenes, which are used in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors.[16][17]

-

Thieno[3,4-c]furans and Thieno[3,4-c]thiophenes: The 3,4-dicarboxylate substitution pattern is ideal for intramolecular cyclization reactions to form fused-ring systems.[18] These fused systems often possess enhanced electronic properties and are actively researched for high-performance organic semiconductors.[4][15]

Conclusion

This technical guide has outlined a reliable and logical pathway for the synthesis and comprehensive characterization of this compound. The detailed experimental protocol, coupled with a thorough explanation of the analytical techniques required for structural verification, provides researchers with a robust framework for producing this valuable chemical intermediate. The importance of this compound as a versatile scaffold in both drug discovery and materials science underscores the need for well-documented and reproducible synthetic and analytical methods. The insights provided herein are intended to empower scientists in their efforts to develop novel therapeutics and advanced functional materials.

References

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. This compound | C10H12O4S | CID 12197673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. askthenerd.com [askthenerd.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Thiophene [webbook.nist.gov]

- 15. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]

- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

Diethyl thiophene-3,4-dicarboxylate structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of Diethyl Thiophene-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile scaffold in medicinal chemistry and materials science.[1][2] Its biological activity and material properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the methodologies employed to elucidate the structural and conformational landscape of this molecule. We will delve into the theoretical underpinnings and practical application of single-crystal X-ray diffraction (SC-XRD) for solid-state structure determination, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for conformational analysis in solution. By synthesizing data from analogous structures and spectroscopic principles, this document serves as a robust framework for the comprehensive characterization of this compound and related derivatives.

Introduction: The Significance of a Substituted Thiophene Core

The thiophene ring is a prominent "privileged pharmacophore" in drug discovery, recognized for its electron-rich nature and its role as a bioisostere for phenyl rings, which enhances interactions with various biological targets.[2] Thiophene-3,4-dicarboxylic acid and its esters are key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and conductive polymers.[1] The precise spatial arrangement of the diethyl ester substituents at the 3 and 4 positions dictates the molecule's steric and electronic profile, influencing its reactivity, intermolecular interactions, and ultimately, its function. A thorough understanding of its structure is therefore not merely academic but a prerequisite for rational drug design and materials engineering.

Solid-State Structural Analysis via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional structure of molecules in the crystalline state.[3][4] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with exceptional accuracy.[5]

Expected Molecular Geometry and Planarity

While a published crystal structure for this compound is not available in the primary literature databases, we can infer its key structural features from closely related, crystallized analogues. For instance, the structure of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate reveals a highly planar thieno[2,3-b]thiophene ring system, with a maximum deviation from the mean plane of only 0.008 Å.[6] It is reasonable to hypothesize that the single thiophene ring in this compound will also be essentially planar.

The key structural questions revolve around the orientation of the two ethyl carboxylate substituents relative to this plane. The torsion angles involving the C(ring)-C(carbonyl) bonds will define the degree of coplanarity between the ester groups and the thiophene ring.

Table 1: Representative Crystallographic Data from an Analogous Thiophene Structure (Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate) [6]

| Parameter | Value | Significance |

| Bond Lengths | ||

| C=O | ~1.20 Å | Typical double bond character. |

| C(carbonyl)-O(ester) | ~1.34 Å | Partial double bond character due to resonance. |

| O(ester)-C(ethyl) | ~1.47 Å | Standard single bond length. |

| C(ring)-C(ring) | ~1.37 - 1.44 Å | Aromatic character within the thiophene ring. |

| C(ring)-S | ~1.72 Å | Typical carbon-sulfur bond in a heterocycle. |

| Key Torsion Angles | ||

| O=C-C(ring)-C(ring) | ~ -5° to 4° | Indicates near co-planarity of the carbonyl group with the thiophene ring system to maximize conjugation. |

| C(ring)-C-O-C(ethyl) | ~ 176° | The ester linkage typically adopts a trans (or anti-periplanar) conformation. |

Causality: The near planarity of the carbonyl groups with the thiophene ring is driven by the favorable electronic interaction of π-orbital overlap, which delocalizes electron density. The specific rotational orientation is a balance between maximizing this conjugation and minimizing steric hindrance between the ester groups and with the ring's hydrogen atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal structure is a self-validating process where the quality of the final data is directly dependent on the quality of the initial crystal.

Step 1: Crystal Growth (The Foundational Step)

-

Objective: To grow single crystals of sufficient size (>0.1 mm in all dimensions) and quality (low mosaicity, no twinning).

-

Methodology: Slow evaporation is the most common technique for small molecules.

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). The choice of solvent is critical as it influences crystal packing.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

-

Expert Insight: Rapid crystallization often leads to poorly ordered or polycrystalline material. Patience is paramount. Screening a variety of solvents is essential, as different solvates or polymorphs can form, each with unique packing and conformations.

Step 2: Data Collection

-

Objective: To measure the intensities of a complete set of unique diffraction spots.

-

Methodology:

-

A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[5]

-

The instrument, typically using a Mo (λ = 0.7107 Å) or Cu (λ = 1.5418 Å) X-ray source, rotates the crystal through a series of angles.[4]

-

A detector records the position and intensity of the diffracted X-ray beams. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, leading to a more precise structure.

-

Step 3: Structure Solution and Refinement

-

Objective: To convert the diffraction pattern into a 3D model of the atomic arrangement.

-

Methodology:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The phases of the structure factors are determined using direct methods or Patterson methods.

-

An initial electron density map is generated, from which atoms are located.

-

The model is refined using least-squares methods to achieve the best fit between the observed diffraction data and the data calculated from the model, minimizing the R-factor.

-

Visualization of the SC-XRD Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conformational Analysis in Solution via NMR Spectroscopy

While SC-XRD provides a static picture of the molecule in the solid state, NMR spectroscopy offers invaluable insights into its dynamic behavior and preferred conformations in solution.[7] For this compound, the key conformational flexibility lies in the rotation around the C(ring)–C(carbonyl) and C(carbonyl)–O bonds of the two ethyl ester groups.

Principles of Conformational Analysis by NMR

The conformation of the ester groups can be probed by analyzing several NMR parameters:

-

Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic and magnetic environment. Protons that are spatially close to the anisotropic carbonyl group or the thiophene ring will experience shielding or deshielding effects, which are conformation-dependent.[8]

-

Nuclear Overhauser Effect (NOE): 2D NOESY experiments can detect through-space interactions between protons that are close to each other (< 5 Å). An NOE correlation between a proton on the ethyl group and a proton on the thiophene ring would provide direct evidence for a specific conformation that brings them into proximity.

-

Coupling Constants (J): While less informative for the freely-rotating ethyl groups, J-couplings are fundamental for structural assignment.

At room temperature, the rotation of the ester groups is typically fast on the NMR timescale, resulting in a time-averaged spectrum.[7] However, low-temperature NMR studies can sometimes "freeze out" individual conformers, allowing for their direct observation if the energy barrier to rotation is sufficiently high.[7]

Predicted Spectroscopic Features and Conformational Implications

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Feature | Structural/Conformational Interpretation |

| ¹H NMR | δ ~ 8.0-8.2 ppm (s, 2H) | The two protons on the thiophene ring (H-2 and H-5) are chemically equivalent and appear as a singlet. Their downfield shift is due to the aromatic ring current and the electron-withdrawing effect of the ester groups. |

| δ ~ 4.2-4.4 ppm (q, 4H) | Methylene protons (-O-CH₂ -CH₃) of the ethyl groups. The quartet arises from coupling to the adjacent methyl protons. The chemical shift is characteristic of protons on a carbon adjacent to an ester oxygen.[9] | |

| δ ~ 1.2-1.4 ppm (t, 6H) | Methyl protons (-O-CH₂-CH₃ ) of the ethyl groups. The triplet is due to coupling with the adjacent methylene protons. | |

| ¹³C NMR | δ ~ 163-165 ppm | Carbonyl carbons (C =O) of the ester groups. |

| δ ~ 130-140 ppm | Quaternary (C-3, C-4) and protonated (C-2, C-5) carbons of the thiophene ring. | |

| δ ~ 61-63 ppm | Methylene carbons (-O-CH₂ -CH₃). | |

| δ ~ 14-15 ppm | Methyl carbons (-O-CH₂-CH₃ ). | |

| IR Spectroscopy | ~1720-1730 cm⁻¹ (strong) | C=O stretching vibration of the α,β-unsaturated ester.[9] Conjugation with the thiophene ring slightly lowers the frequency compared to a saturated aliphatic ester. |

| ~1250-1280 cm⁻¹ (strong) | Asymmetric C-O-C stretching of the ester group. | |

| ~1100-1120 cm⁻¹ (strong) | Symmetric C-O-C stretching of the ester group. |

-

Conformational Hypothesis: The two ester groups can adopt several conformations relative to the thiophene ring. They could be oriented syn (on the same side) or anti (on opposite sides) with respect to the sulfur atom. Furthermore, each C=O bond could be oriented either towards or away from the adjacent ester group. The sterically least hindered and electronically most stable conformation is likely one where the bulky ethyl groups are directed away from each other, and the carbonyl groups are nearly coplanar with the ring to maintain conjugation. A 2D NOESY experiment would be the definitive method to probe this. For example, an observation of an NOE between the thiophene protons (H-2/H-5) and the methylene protons of the ethyl groups would confirm the proximity and thus the preferred rotational isomer.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The structural and conformational analysis of this compound requires a synergistic application of experimental techniques. While single-crystal X-ray diffraction provides an unambiguous and high-resolution snapshot of the molecule's solid-state geometry, NMR spectroscopy offers a window into its dynamic conformational preferences in the solution phase, which is often more relevant to its behavior in biological systems or chemical reactions. By combining the precise metric parameters from SC-XRD of analogous structures with the solution-state insights from NMR, researchers can build a comprehensive and functionally relevant model of this important chemical entity. This guide provides the foundational principles and practical workflows necessary to achieve this goal, ensuring both scientific rigor and trustworthy outcomes.

References

- The Chemistry Behind Diethyl 2-amino-3,4-thiophenedicarboxylate Synthesis. (n.d.). Google Cloud.

- Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785.

- P. R. Olivato, et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn.

- Thiophene-3,4-dicarboxylic Acid: A Key Intermediate for Advanced Chemical Synthesis. (n.d.). Chemenu.

- Umadevi, M., et al. (2013). Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o884.

- Spectroscopy Tutorial: Esters. (n.d.). University of Calgary.

- X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.

- What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.

- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 39-66.

- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog.

- What is Single-crystal X-ray Diffraction. (2007, May 17). Carleton College.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.

- SPECTRA PROBLEM #7 SOLUTION. (n.d.). University of Calgary.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. auremn.org.br [auremn.org.br]

- 8. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Spectroscopic Profile of Diethyl Thiophene-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Diethyl thiophene-3,4-dicarboxylate (CAS No: 53229-47-3).[1][2] As a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount.[3][4] This document outlines the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven experimental protocols for acquiring these spectra are provided, accompanied by workflow diagrams to illustrate the analytical process. The interpretation of the predicted data is discussed in depth, offering insights into the correlation between spectral features and the molecular structure of this compound. This guide is intended to serve as a valuable resource for researchers working with this and related thiophene derivatives.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing a sulfur atom, with two ethyl ester functional groups attached at the 3 and 4 positions of the thiophene ring. The thiophene nucleus is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities.[3] Consequently, derivatives of thiophene, such as the title compound, are valuable building blocks in the development of novel therapeutic agents and functional organic materials.

The precise characterization of this compound is crucial to ensure its purity and confirm its chemical identity before its use in further synthetic steps. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed information about the molecule's structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will elucidate the environment of the different protons, while ¹³C NMR will identify the distinct carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous thiophene derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | s | 2H | Thiophene H-2, H-5 |

| ~4.35 | q | 4H | -O-CH₂ -CH₃ |

| ~1.35 | t | 6H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C =O |

| ~135 | Thiophene C -3, C-4 |

| ~128 | Thiophene C -2, C-5 |

| ~62 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of cotton or glass wool into a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for referencing the chemical shifts (δ = 0.00 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Typical parameters for ¹H NMR include a 30-degree pulse angle and a 1-2 second relaxation delay. For ¹³C NMR, a 45-degree pulse angle and a 2-second relaxation delay are common.

Interpretation of Predicted NMR Data

-

¹H NMR: The predicted ¹H NMR spectrum is expected to show three distinct signals. The singlet at approximately 8.15 ppm corresponds to the two equivalent protons on the thiophene ring (H-2 and H-5). The quartet at around 4.35 ppm is attributed to the four methylene protons (-O-CH₂-) of the two ethyl groups, which are split by the adjacent methyl protons. The triplet at approximately 1.35 ppm represents the six equivalent methyl protons (-CH₃) of the ethyl groups, split by the neighboring methylene protons.

-

¹³C NMR: The predicted ¹³C NMR spectrum is expected to display five signals. The signal at around 163 ppm is characteristic of the carbonyl carbon in the ester functional groups. The two signals in the aromatic region, at approximately 135 and 128 ppm, are assigned to the carbons of the thiophene ring. The signal around 62 ppm corresponds to the methylene carbons of the ethyl esters, and the upfield signal at approximately 14 ppm is due to the methyl carbons.

NMR Experimental Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectroscopic Data

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretching (aromatic) |

| ~2980, ~2940 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1550 | Medium | C=C stretching (thiophene ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~750 | Strong | C-S stretching (thiophene ring) |

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

ATR Method:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum.

-

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a transparent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

-

Interpretation of Predicted IR Data

The predicted IR spectrum of this compound will show several characteristic absorption bands. A strong, sharp peak around 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester functional groups. The region between 2900 and 3000 cm⁻¹ will contain medium intensity peaks corresponding to the C-H stretching vibrations of the ethyl groups' aliphatic protons. A weaker absorption above 3000 cm⁻¹, around 3100 cm⁻¹, is expected for the aromatic C-H stretching of the thiophene ring. A strong band around 1250 cm⁻¹ is anticipated for the C-O stretching of the ester linkage. The presence of the thiophene ring is further supported by C=C stretching vibrations around 1550 cm⁻¹ and a C-S stretching vibration typically observed in the fingerprint region around 750 cm⁻¹.[5]

IR Experimental Workflow

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 228 | [M]⁺ (Molecular Ion) |

| 183 | [M - OCH₂CH₃]⁺ |

| 155 | [M - COOCH₂CH₃]⁺ |

| 127 | [M - 2(COOCH₂CH₃)]⁺ |

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is infused into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

-

Ionization: In the ESI source, a high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of Predicted Mass Data

The molecular weight of this compound is 228.27 g/mol .[1] Therefore, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 228. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), resulting in a fragment ion at m/z = 183. Another probable fragmentation is the loss of an entire ethyl ester group (-COOCH₂CH₃), leading to a peak at m/z = 155. The loss of both ethyl ester groups would result in a fragment ion at m/z = 127.

Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed and coherent structural elucidation of this compound. The predicted data presented in this guide, derived from fundamental principles and comparative analysis with related structures, offers a robust framework for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols and workflows serve as a practical resource for researchers in obtaining high-quality spectroscopic data.

References

- Supplementary Information. (n.d.).

- Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. (2014). PubMed.

- Synthesis and characterizations of diethyl 3,4-bis (2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate – DBDTTDO crystals of macro and nano scales. (2019). AIP Publishing.

- Diethyl thiophene-2,5-dicarboxylate | 61755-85-9. (n.d.). Benchchem.

- The Chemistry Behind Diethyl 2-amino-3,4-thiophenedicarboxylate Synthesis. (n.d.).

- This compound | C10H12O4S | CID 12197673. (n.d.). PubChem.

- methoxybenzyl)thieno[3,2-b]thiophene-2,5-dicarboxylate – DBDTTDO crystals of macro and nano scales. (2019). AIP Publishing.

- Synthesis and characterizations of diethyl 3,4-bis (2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate – DBDTTDO crystals of macro and nano scales. (2025). ResearchGate.

- Figure S16. 13 C NMR Spectrum of diethyl... | Download Scientific Diagram. (n.d.). ResearchGate.

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).

- 3,4-Diethylthiophene | C8H12S | CID 520753. (n.d.). PubChem.

- Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. (2022). MDPI.

- The Journal of Organic Chemistry 1975 Volume 40 No.2. (1975). The Journal of Organic Chemistry.

Sources

- 1. This compound | C10H12O4S | CID 12197673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Diethyl Thiophene-3,4-dicarboxylate: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Functional Molecules

In the vast landscape of heterocyclic chemistry, thiophene and its derivatives hold a place of significant importance, finding applications in pharmaceuticals, agrochemicals, and advanced materials. Among these, Diethyl thiophene-3,4-dicarboxylate, a seemingly simple diester, serves as a crucial and versatile building block for the synthesis of more complex molecular architectures. Its symmetrically functionalized core allows for a wide range of chemical transformations, making it an invaluable tool for chemists aiming to construct novel compounds with tailored properties. This guide provides a comprehensive overview of the discovery, historical synthesis, physicochemical properties, and modern applications of this compound, offering a technical resource for researchers and professionals in the chemical sciences.

The Genesis of a Versatile Scaffold: Discovery and Historical Synthesis

The story of this compound is intrinsically linked to the broader exploration of thiophene chemistry. While the initial discovery of thiophene itself dates back to Viktor Meyer in 1882, the synthesis of its variously substituted derivatives evolved over the subsequent decades.

A pivotal moment in the history of 3,4-disubstituted thiophenes came with the work of Kornfeld and Jones in 1954. Their research provided a foundational method for the synthesis of the parent 3,4-thiophenedicarboxylic acid, a direct precursor to its diethyl ester.[1] This laid the groundwork for accessing a range of 3,4-disubstituted thiophenes.

Shortly thereafter, a 1956 patent disclosed a process for the direct preparation of Diethyl 3,4-thiophenedicarboxylate, highlighting its emerging importance as a chemical intermediate. This method, a testament to the ingenuity of mid-20th-century organic synthesis, provided a scalable route to this valuable compound.

Historical Synthesis Protocol: The Kornfeld and Jones Approach to 3,4-Thiophenedicarboxylic Acid

The method developed by Kornfeld and Jones for the synthesis of 3,4-thiophenedicarboxylic acid is a classic example of heterocyclic ring construction. The subsequent esterification to the diethyl ester is a standard procedure.

Step 1: Synthesis of 3,4-Thiophenedicarboxylic Acid

Step 2: Esterification to this compound

Once the diacid is obtained, the synthesis of the diethyl ester is a straightforward esterification reaction.

Exemplary Protocol for Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3,4-thiophenedicarboxylic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

A Direct Historical Route: The 1956 Patent

A United States patent granted in 1956 outlines a direct synthesis of Diethyl 3,4-thiophenedicarboxylate. This method provided an alternative and potentially more streamlined approach compared to the synthesis of the diacid followed by esterification.

Experimental Procedure from US Patent 2,744,917

The patent describes the reaction of a 1-formyl-2-dialkoxymethylsuccinic acid ester with a sulfurizing agent. A detailed experimental procedure is provided in the patent documentation.[1]

Step-by-Step Methodology (Based on Patent Description):

-

Preparation of the Succinate Intermediate: The synthesis begins with the preparation of a key intermediate, diethyl 1-formyl-2-diethoxymethylsuccinate.

-

Cyclization with a Sulfur Source: This intermediate is then reacted with a sulfurizing agent, such as phosphorus pentasulfide, in an appropriate solvent.

-

Heating and Isolation: The reaction mixture is heated to effect the cyclization and formation of the thiophene ring.

-

Purification: The crude product is then isolated and purified, typically by vacuum distillation, to yield Diethyl 3,4-thiophenedicarboxylate.[1]

Modern Synthetic Strategies

While the historical syntheses remain fundamentally important, modern organic chemistry has introduced a variety of more efficient and versatile methods for the preparation of this compound and its derivatives. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.

One notable modern approach involves the Gewald aminothiophene synthesis, which can be adapted to produce a variety of substituted thiophenes. Although this method is primarily used for the synthesis of 2-aminothiophenes, modifications and subsequent reactions can lead to the desired 3,4-dicarboxylate scaffold.

Caption: Generalized workflow for modern thiophene synthesis.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄S | PubChem[2] |

| Molecular Weight | 228.27 g/mol | PubChem[2] |

| CAS Number | 53229-47-3 | PubChem[2] |

| Boiling Point | 118-130 °C at 1 mmHg | US Patent 2,744,917[1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl ester groups and the thiophene ring protons.

-

Ethyl Protons: A quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).

-

Thiophene Protons: A singlet for the two equivalent protons on the thiophene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the thiophene ring, and the sp³ hybridized carbons of the ethyl groups.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming the presence of key functional groups.

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C-O Stretch: Bands corresponding to the C-O single bonds of the ester functionality.

-

C-H Stretch: Absorptions for the C-H bonds of the thiophene ring and the ethyl groups.

-

C-S Stretch: A weaker absorption associated with the carbon-sulfur bond in the thiophene ring.

Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound and characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z 228.

Applications in Drug Development and Materials Science

The true value of this compound lies in its utility as a versatile building block for the creation of functional molecules with diverse applications.

Pharmaceutical and Agrochemical Synthesis

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry.[3] this compound serves as a starting material for the synthesis of a variety of biologically active compounds. The two ester groups provide convenient handles for further chemical modifications, allowing for the construction of complex molecular scaffolds. Derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents.[3]

Caption: Synthetic utility in drug development.

Materials Science: The Building Block for Conjugated Polymers

In the realm of materials science, this compound is a key monomer for the synthesis of conjugated polymers. These materials are of great interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The thiophene ring provides a π-conjugated system that can be extended through polymerization, and the ester groups can be used to tune the solubility and electronic properties of the resulting polymers.

Conclusion

From its early discovery and synthesis to its modern-day applications as a versatile building block, this compound has proven to be a compound of significant utility in the chemical sciences. Its straightforward synthesis and the reactivity of its functional groups have made it an indispensable tool for chemists in both academic and industrial settings. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of foundational molecules like this compound in enabling innovation is set to endure.

References

- J. Org. Chem.1954, 19 (10), pp 1671–1677. (Note: While the full text of this article was not available in the search results, it is cited as a key reference for the synthesis of the parent diacid).

- US Patent 2,744,917, "Process for the preparation of thiophene dicarboxylic acid," issued May 8, 1956.

- PubChem Compound Summary for CID 12197673, Diethyl thiophene-3,4-dicarboxyl

- Bozorov, K., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: Synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

Sources

A Comprehensive Guide to the Theoretical and Computational Investigation of Diethyl Thiophene-3,4-dicarboxylate

This technical guide provides a comprehensive framework for the theoretical and computational analysis of Diethyl thiophene-3,4-dicarboxylate. It is designed for researchers, scientists, and professionals in drug development seeking to understand and predict the molecular properties of this compound. This document emphasizes the rationale behind computational choices and provides actionable protocols for robust in-silico investigation.

Introduction: The Significance of this compound

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, known for their diverse biological activities and electronic properties. This compound, a member of this important class, serves as a versatile scaffold for the synthesis of more complex molecules with potential applications in drug discovery and organic electronics. Understanding its structural, electronic, and spectroscopic properties at a molecular level is paramount for its rational design and application.

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the physicochemical characteristics of such molecules, offering insights that complement and guide experimental work. This guide outlines the theoretical basis and practical application of computational methods to thoroughly characterize this compound.

PART 1: Molecular Structure and Vibrational Analysis

A foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure and the analysis of its vibrational modes.

Geometric Optimization: The Basis of Accurate Predictions

The accuracy of all subsequent computational predictions hinges on the initial optimization of the molecular geometry. This process seeks to find the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Protocol for Geometric Optimization:

-

Software Selection: The Gaussian suite of programs is a widely used and validated tool for such calculations.

-

Method and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is recommended for a precise description of the electronic distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.

-

Input File Preparation: Construct the initial molecular structure of this compound.

-

Calculation Execution: Perform a geometry optimization calculation. The successful completion is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation, indicating that a true energy minimum has been reached.

DOT Script for Molecular Structure:

Caption: Optimized molecular structure of this compound.

Vibrational Spectra (FT-IR and FT-Raman)

The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental FT-IR and FT-Raman data. This comparison is crucial for confirming the synthesized structure and understanding the vibrational modes of the molecule.

Protocol for Vibrational Frequency Calculation:

-

Prerequisite: A successfully optimized molecular geometry.

-

Calculation Type: Perform a frequency calculation using the same DFT method and basis set as the optimization.

-

Data Analysis: The output will provide the vibrational frequencies, IR intensities, and Raman activities. It is standard practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| C=O (ester) | Stretching | ~1720-1740 | 1735-1750 |

| C-O (ester) | Stretching | ~1200-1300 | 1200-1300 |

| Thiophene Ring | C=C Stretching | ~1500-1600 | 1500-1600 |

| Thiophene Ring | C-S Stretching | ~600-800 | 600-850 |

| Ethyl Group | C-H Stretching | ~2900-3000 | 2850-3000 |

PART 2: Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and its potential applications in areas like drug design and materials science.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

DOT Script for HOMO-LUMO Energy Diagram:

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Protocol for HOMO-LUMO Analysis:

-

Prerequisite: A successfully optimized molecular geometry.

-

Data Extraction: The energies of the HOMO and LUMO are provided in the output of the optimization or a subsequent single-point energy calculation.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several important reactivity descriptors can be calculated:

-

Ionization Potential (I): I ≈ -E_HOMO

-

Electron Affinity (A): A ≈ -E_LUMO

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / η

-

Electronegativity (χ): χ = (I + A) / 2

-

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing crucial insights into how the molecule will interact with other species.

Protocol for MEP Map Generation:

-

Prerequisite: A successfully optimized molecular geometry.

-

Calculation: Perform a single-point energy calculation with the keyword to generate the MEP data.

-

Visualization: Use a visualization software (e.g., GaussView) to map the electrostatic potential onto the electron density surface of the molecule. Typically, red colors indicate regions of negative potential (electron-rich), while blue colors represent positive potential (electron-poor).

For this compound, the MEP map is expected to show negative potential around the oxygen atoms of the carbonyl groups, indicating these are likely sites for electrophilic attack. The thiophene ring and the ethyl groups will exhibit regions of more neutral or slightly positive potential.

PART 3: Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics.

Protocol for NLO Property Calculation:

-

Prerequisite: A successfully optimized molecular geometry.

-

Calculation: Perform a frequency calculation at the same level of theory, including the keyword to compute polarizabilities and hyperpolarizabilities.

-

Data Analysis: The output will provide values for the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of β is a key indicator of the second-order NLO activity of the molecule.

Table 2: Key NLO Parameters to be Calculated

| Parameter | Symbol | Significance |

| Dipole Moment | μ | Measure of the overall polarity of the molecule. |

| Linear Polarizability | α | The response of the molecular electron cloud to an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response. |

PART 4: Molecular Docking and Drug Development Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug development, it is used to predict the binding affinity and mode of a ligand (in this case, this compound or its derivatives) to the active site of a target protein. Thiophene derivatives have shown promise as anticancer and antimicrobial agents.

Workflow for Molecular Docking:

DOT Script for Molecular Docking Workflow:

Caption: A simplified workflow for molecular docking studies.

Detailed Protocol for Molecular Docking:

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate charges to the atoms.

-

-

Protein Preparation:

-

Select a relevant protein target based on the desired therapeutic area (e.g., tubulin for anticancer studies).

-

Download the crystal structure of the protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of a known co-crystallized ligand.

-

Use a docking program (e.g., AutoDock, Schrödinger's Glide) to dock the prepared ligand into the defined binding site.

-

-

Results Analysis:

-

Analyze the predicted binding poses and their corresponding docking scores or binding energies. A more negative value generally indicates a more favorable binding interaction.

-

Visualize the docked complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

-

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive in-silico investigation of this compound. By following these protocols, researchers can gain valuable insights into its structural, spectroscopic, electronic, and potential biological properties. This knowledge is instrumental in guiding further experimental studies and accelerating the development of novel applications for this versatile thiophene derivative.

References

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. Available from: [Link]

-

Perez Panza, C. Experimental analysis of the nonlinear optical properties of 1-aryl-3-(4-methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-pyrazolines derivatives. Available from: [Link]

-

Molecular Electrostatic Potential (MEP). Available from: [Link]

-

Distributions of electrostatic potential mapped on the molecular surfaces of 4, 15, and 17 (0.001 e Bohr⁻¹ contour). The colour ranges from −34.0 (purple) to 106.4 kcal mol⁻¹ (red). ResearchGate. Available from: [Link]

-

Abeyasinghe, N., de Silva, R. M., & de Silva, K. M. N. (2016). Non-Linear Optical (NLO) Properties of Conjugated Thiophene and Ethylene Dioxy Thiophene (EDOT) Oligomers: A Density Functional Theory (DFT) Study. International Research Journal of Pure and Applied Chemistry, 13(2), 1-11. Available from: [Link]

-

Chemistry LibreTexts. (2023). Electrostatic Potential maps. Available from: [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Available from: [Link]

-

Non-linear optical properties of organic molecules. Part 13.—Calculation of the structure and frequency-dependent hyperpolarisability of a blue azothiophene dye. Journal of the Chemical Society, Faraday Transactions. Available from: [Link]

-

Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate. National Institutes of Health. Available from: [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI. Available from: [Link]

-

Electrostatic potential map (EPM) of thiophene, benzothiophene and dibenzothiophene; red and blue dots correspond to the positive and negative potential respectively. EPM range values: min, − 0.016 au; max, + 0.016 au. ResearchGate. Available from: [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. National Institutes of Health. Available from: [Link]

-

Optik. (2023). 286, 171120. Available from: [Link]

-

How to Calculate HOMO LUMO Energy Gap. YouTube. (2023). Available from: [Link]

-

Molecular docking and dynamics studies to identify novel active compounds targeting potential breast cancer receptor proteins from an indigenous herb Euphorbia thymifolia Linn. F1000Research. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Theoretical Investigation on the Antitumor Drug: ThioTEPA and its Interaction with S-donor Biomolecules and DNA Purine Bases. Chemical Methodologies. Available from: [Link]

-

Brogdon, P., et al. (2016). A Computational and Experimental Study of Thieno[3,4-B]thiophene as a Proaromatic Π-Bridge in Dye-Sensitized Solar Cells. Chemistry - A European Journal, 22(2), 694-703. Available from: [Link]

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Available from: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Available from: [Link]

-

DFT-calculated Raman spectra of thiophene–graphene models. ResearchGate. Available from: [Link]

-

Amini, L., et al. (2024). Predictive study, using density functional theory and time dependent functional theory, on the struct. Current Chemistry Letters, 13, 195. Available from: [Link]

-

Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. National Institutes of Health. Available from: [Link]

- DFT method.

-

Xuan, X., Wang, Y., & Wang, N. (2011). Density functional theory calculations of structure, FT-IR and Raman spectra of S-phenyl thioacetate. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 81(1), 236–241. Available from: [Link]

-

A Computational and Experimental Study of Thieno[3,4-b]thiophene as a Proaromatic π-Bridge in Dye-Sensitized Solar Cells. PubMed. Available from: [Link]

-

density functional studies, structure, stability and vibrational spectra of thiophene-2-acetonitrile. JETIR.org. Available from: [Link]

Navigating the Chemical Landscape of Diethyl Thiophene-3,4-dicarboxylate: A Technical Guide to its Solubility and Stability

Introduction: The Utility of Diethyl Thiophene-3,4-dicarboxylate in Modern Research